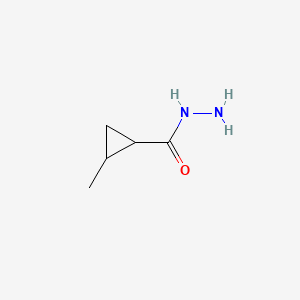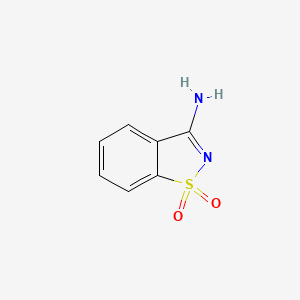
Sulfuro de bis(4-bromofenil)
Descripción general
Descripción
Bis(4-bromophenyl) sulphide: is an organic compound with the molecular formula C12H8Br2S. It is characterized by the presence of two bromine atoms attached to phenyl rings, which are connected by a sulphide (S) linkage. This compound is known for its utility in organic synthesis and research due to its unique chemical properties .
Aplicaciones Científicas De Investigación
Bis(4-bromophenyl) sulphide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is employed in the development of polymers and other advanced materials.
Pharmaceutical Research: It serves as an intermediate in the synthesis of potential drug candidates.
Análisis Bioquímico
Biochemical Properties
Bis(4-bromophenyl) sulphide plays a significant role in biochemical reactions, particularly in the synthesis of ligands and other complex molecules . It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
Bis(4-bromophenyl) sulphide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis. Additionally, bis(4-bromophenyl) sulphide can alter the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of bis(4-bromophenyl) sulphide involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their function . For instance, bis(4-bromophenyl) sulphide can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis(4-bromophenyl) sulphide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that bis(4-bromophenyl) sulphide remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to bis(4-bromophenyl) sulphide in in vitro and in vivo studies has demonstrated its potential to cause persistent changes in cellular processes .
Dosage Effects in Animal Models
The effects of bis(4-bromophenyl) sulphide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of bis(4-bromophenyl) sulphide can cause toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
Bis(4-bromophenyl) sulphide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . These interactions can lead to changes in the overall metabolic state of the cell, influencing energy production and utilization .
Transport and Distribution
The transport and distribution of bis(4-bromophenyl) sulphide within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of bis(4-bromophenyl) sulphide across cellular membranes and its localization within different cellular compartments . The compound’s distribution can affect its overall activity and function, as well as its accumulation in specific tissues .
Subcellular Localization
Bis(4-bromophenyl) sulphide exhibits specific subcellular localization, which can influence its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, bis(4-bromophenyl) sulphide has been shown to localize to the mitochondria, where it can interact with mitochondrial proteins and affect cellular respiration . This subcellular localization is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(4-bromophenyl) sulphide can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromo-4-iodobenzene with 4-bromothiophenol in the presence of a catalyst. The reaction is typically carried out in a solvent such as N,N-dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, bis(4-bromophenyl) sulphide is produced by brominating diphenyl sulphoxide in the presence of glacial acetic acid and water at temperatures ranging from 80 to 100°C. The resulting reaction solution is then treated with an oxidizing agent to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-bromophenyl) sulphide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cerium ammonium nitrate and potassium bromate.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products Formed:
Mecanismo De Acción
The mechanism of action of bis(4-bromophenyl) sulphide involves its ability to undergo various chemical transformations. The sulphide linkage allows for facile oxidation to sulfoxides and sulfones, which can further participate in a range of chemical reactions.
Comparación Con Compuestos Similares
Bis(4-chlorophenyl) sulphide: Similar structure but with chlorine atoms instead of bromine.
Bis(4-fluorophenyl) sulphide: Contains fluorine atoms instead of bromine.
Bis(4-iodophenyl) sulphide: Iodine atoms replace the bromine atoms.
Uniqueness: Bis(4-bromophenyl) sulphide is unique due to the presence of bromine atoms, which impart distinct reactivity compared to other halogenated derivatives. Bromine atoms are larger and more polarizable than chlorine and fluorine, leading to different reaction kinetics and mechanisms .
Propiedades
IUPAC Name |
1-bromo-4-(4-bromophenyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPVCAXOQZIJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871019 | |
| Record name | Bis(4-bromophenyl) sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3393-78-0 | |
| Record name | 1,1′-Thiobis[4-bromobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfide, bis(p-bromophenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-bromophenyl) sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-bromophenyl) sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















